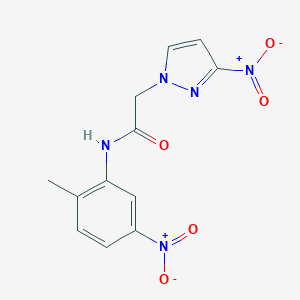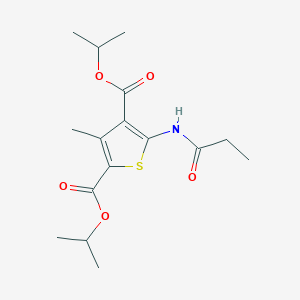![molecular formula C23H21FN4O2 B331845 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B331845.png)
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a combination of dimethylphenyl, hydroxy, methyl, fluorophenyl, and pyrazolyl groups
Métodos De Preparación
The synthesis of 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a β-diketone. This reaction is typically carried out under reflux conditions in the presence of an acid catalyst.
Introduction of Substituents: The next step involves the introduction of the dimethylphenyl, hydroxy, and methyl groups onto the pyrazole core. This can be achieved through various substitution reactions using appropriate reagents and catalysts.
Formation of the Final Compound: The final step involves the condensation of the substituted pyrazole with 4-fluorobenzaldehyde under basic conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrazole ring to form dihydropyrazoles.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA topoisomerases, leading to the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar compounds to 4-{(Z)-1-[1-(3,4-DIMETHYLPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE include other pyrazole derivatives with varying substituents. Some examples include:
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound lacks the hydroxy and fluorophenyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C23H21FN4O2 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(4Z)-2-(3,4-dimethylphenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C23H21FN4O2/c1-13-5-8-19(11-14(13)2)28-23(30)21(16(4)26-28)12-20-15(3)25-27(22(20)29)18-9-6-17(24)7-10-18/h5-12,25H,1-4H3/b21-12- |
Clave InChI |
MXCLXDIACMIFKP-MTJSOVHGSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C(=N2)C)C |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(NN(C3=O)C4=CC=C(C=C4)F)C)/C(=N2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-ethoxy-5-iodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331762.png)
![Methyl 6-methyl-2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331764.png)
![4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331765.png)
![4-[(3-chloro-4,5-dimethoxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B331769.png)
![Ethyl 5-acetyl-2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B331772.png)

![6-Ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331774.png)
![6-[4-(Methylsulfanyl)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331775.png)

![(4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B331781.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B331783.png)
![(4Z)-2-(4-fluorophenyl)-4-[(3-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331784.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B331785.png)
![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331786.png)
